molecular formula C14H25NO2 B1470492 2-(1-Cycloheptylpiperidin-4-yl)acetic acid CAS No. 1368829-58-6

2-(1-Cycloheptylpiperidin-4-yl)acetic acid

Cat. No.: B1470492
CAS No.: 1368829-58-6
M. Wt: 239.35 g/mol
InChI Key: IQCZTQXLCZIWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Cycloheptylpiperidin-4-yl)acetic acid is a useful research compound. Its molecular formula is C14H25NO2 and its molecular weight is 239.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Studies on the synthesis, characterization, and applications of novel compounds with structural similarities to "2-(1-Cycloheptylpiperidin-4-yl)acetic acid" include work on Schiff base ligands derived from amino acids and their metal complexes, which exhibit antioxidant properties and selective inhibitory activities against xanthine oxidase (Ikram et al., 2015). Such research underscores the interest in creating compounds with specific biological activities through synthetic chemistry.

Applications in Material Science

  • The synthesis of energetic materials based on nitroiminotetrazole-containing acetic acid derivatives demonstrates the application of similar compounds in developing new materials with specific properties, such as detonation characteristics (Joo et al., 2012). This indicates the potential of using structurally related compounds in material science, particularly in the design of energetic materials.

Biochemical and Pharmacological Research

  • Research on derivatives of acetic acid, including those with heterocyclic structures, often targets biochemical mechanisms and pharmacological effects. For example, the exploration of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles and their importance as intermediates in the synthesis of various alkaloids highlights the relevance of these compounds in medicinal chemistry and drug development (Juma et al., 2008).

Advanced Chemical Synthesis Techniques

  • The development of synthetic routes for complex structures, such as those involving intramolecular Ugi reactions to yield unique indoloketopiperazines, showcases the advanced synthetic techniques applicable to creating molecules with intricate designs (Ghandi et al., 2012). This mirrors the potential synthesis complexity and utility of compounds like "this compound" in various scientific domains.

Safety and Hazards

While the specific safety data sheet for 2-(1-Cycloheptylpiperidin-4-yl)acetic acid is not available, it’s important to handle all chemical compounds with care. For example, acetic acid, a related compound, is known to be flammable and can cause severe skin burns and eye damage .

Properties

IUPAC Name

2-(1-cycloheptylpiperidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c16-14(17)11-12-7-9-15(10-8-12)13-5-3-1-2-4-6-13/h12-13H,1-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCZTQXLCZIWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCC(CC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.